molecular formula C8H10N2O2 B8575012 N-[5-(hydroxymethyl)pyridin-2-yl]acetamide CAS No. 39658-47-4

N-[5-(hydroxymethyl)pyridin-2-yl]acetamide

Cat. No. B8575012
Key on ui cas rn: 39658-47-4
M. Wt: 166.18 g/mol
InChI Key: SGBVTSMREKMKRA-UHFFFAOYSA-N
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Patent
US08653109B2

Procedure details

A solution of 219 mg (1.22 mmol) of 6-(acetylamino)nicotinic acid [preparable from 6-aminonicotinic acid according to A. Zafar et al., Tetrahedron 56, 8419-8428 (2000)] in 25.4 ml of dry THF is cooled to −10° C., and 123 mg (1.22 mmol) of 4-methylmorpholine and 132 mg (1.22 mmol) of ethyl chloroformate are added dropwise with stirring. The reaction solution is stirred at −10° C. for 30 min 2.44 ml (2.44 mmol) of a 1 M solution of lithium aluminium hydride and THF are then added dropwise. The reaction mixture is stirred for 8 h and slowly warmed to RT during this time. The reaction solution is then cooled to 0° C., 0.4 ml of water and 0.8 ml of 1 N aqueous sodium hydroxide solution are added carefully and, after warming to RT, the mixture is stirred at this temperature for 8 h. The mixture is filtered and the filtrate is concentrated on a rotary evaporator. The crude product that remains is used for the subsequent reaction without further purification.
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
123 mg
Type
reactant
Reaction Step Four
Quantity
132 mg
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
25.4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][N:6]=1)(=[O:3])[CH3:2].NC1C=CC(C(O)=O)=CN=1.CN1CCOCC1.ClC(OCC)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C1COCC1.O>[OH:10][CH2:9][C:8]1[CH:12]=[CH:13][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[N:6][CH:7]=1 |f:4.5.6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
219 mg
Type
reactant
Smiles
C(C)(=O)NC1=NC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=O)O)C=C1
Step Four
Name
Quantity
123 mg
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
132 mg
Type
reactant
Smiles
ClC(=O)OCC
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
25.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
after warming to RT
STIRRING
Type
STIRRING
Details
the mixture is stirred at this temperature for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product that remains is used for the subsequent reaction without further purification

Outcomes

Product
Name
Type
Smiles
OCC=1C=CC(=NC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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